![molecular formula C19H22N4O6S B2568038 methyl 5-((6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate CAS No. 1251678-23-5](/img/structure/B2568038.png)
methyl 5-((6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate
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Overview
Description
This compound, also known as C19H22N4O6S, is a complex organic molecule . It contains several functional groups, including a furan ring, a triazolo-pyridine ring, and a sulfonyl group attached to an azepane ring .
Molecular Structure Analysis
The molecule contains a 1,2,4-triazolo[4,3-a]pyridine ring, which is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . The choice of substituents can also make the ring a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The 1,2,4-triazolo[4,3-a]pyridine ring in the molecule can participate in various chemical reactions. For instance, it can act as a metal chelator, which has been exploited to generate candidate treatments for cancer and parasitic diseases .Scientific Research Applications
- Compound 5, derived from this structure, demonstrates excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). These properties are comparable to the current secondary-explosive benchmark, CL-20 .
- Azo compound 10 exhibits remarkable density (1.91 g/cm³), excellent thermal stability (Td = 305 °C), and superior detonation performance (Dv = 9200 m/s and P = 34.8 GPa), outperforming existing heat-resistant explosives .
- Compounds 14, 17, and 19 are highly sensitive but possess excellent calculated detonation performance, making them promising candidates for primary explosives .
Energetic Materials
Medicinal Chemistry
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities observed for similar compounds . Additionally, its synthesis could be optimized, and its physical and chemical properties could be thoroughly investigated.
Mechanism of Action
Target of action
Triazole compounds, which this molecule is a part of, are known to bind with a variety of enzymes and receptors in the biological system . .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
properties
IUPAC Name |
methyl 5-[[6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-18(24)16-8-6-14(29-16)12-23-19(25)22-13-15(7-9-17(22)20-23)30(26,27)21-10-4-2-3-5-11-21/h6-9,13H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACHFHJKONACRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-((6-(azepan-1-ylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate |
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